molecular formula C17H18FNO2 B2752038 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 55507-14-7

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2752038
CAS No.: 55507-14-7
M. Wt: 287.334
InChI Key: KWBPKDVQTDDUMU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound features a fluorophenyl group and two methoxy groups attached to the tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 3,4-dimethoxybenzaldehyde.

    Formation of Schiff Base: The 4-fluoroaniline reacts with 3,4-dimethoxybenzaldehyde to form a Schiff base intermediate.

    Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the tetrahydroisoquinoline core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products:

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Modified tetrahydroisoquinoline derivatives.

    Substitution Products: Various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and molecular mechanisms.

    Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, neuroprotection, and neuroinflammation.

    Effects: The compound’s effects may include modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of ion channel function.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds:

    Similar Compounds: Examples include 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline and 1-(4-Methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

    Uniqueness: The presence of the fluorophenyl group and the specific arrangement of methoxy groups confer unique chemical and biological properties to the compound.

    Comparison: Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBPKDVQTDDUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 parts of p-fluorobenzaldehyde and 65 parts of 3,4-dimethoxyphenethylamine are combined and heated over a steam bath in a nitrogen atmosphere for 90 minutes. Then 800 parts by volume of 20% by weight hydrochloric acid is added and heating is continued for an additional 3 hours. The reaction mixture is cooled, made alkaline with sodium hydroxide and extracted with methylene chloride. The organic layer is dried over anhydrous calcium sulfate and stripped in vacuo to give 6,7-dimethoxy-1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. After crystallization from a mixture of ethyl ether and n-hexane, that product melts at about 145°-150°C.
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